4-chloro-1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-CHLORO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Benzimidazole Derivative Coupling: The final step involves coupling the pyrazole derivative with a benzimidazole derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzimidazole ring.
Reduction: Reduction reactions could target the pyrazole ring or the trifluoromethyl group.
Substitution: The chlorine atom in the compound is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazole derivatives, oxidized benzimidazole compounds, and reduced trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- N-(1-Methyl-1H-benzimidazol-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Uniqueness
4-CHLORO-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzimidazole moiety can interact with various biological targets.
Properties
Molecular Formula |
C14H11ClF3N5O |
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Molecular Weight |
357.72 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-(1-methylbenzimidazol-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H11ClF3N5O/c1-22-8-6-4-3-5-7(8)19-13(22)20-12(24)10-9(15)11(14(16,17)18)21-23(10)2/h3-6H,1-2H3,(H,19,20,24) |
InChI Key |
TYXVIFPEEPVJCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=C(C(=NN3C)C(F)(F)F)Cl |
Origin of Product |
United States |
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